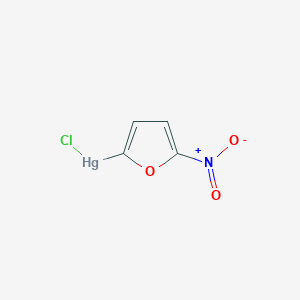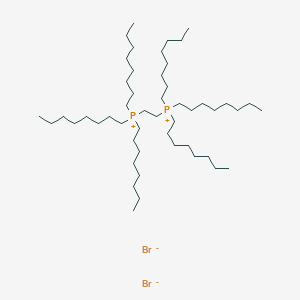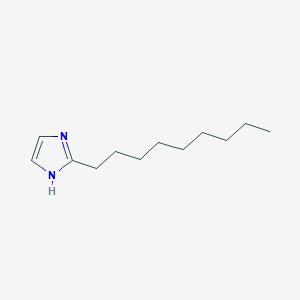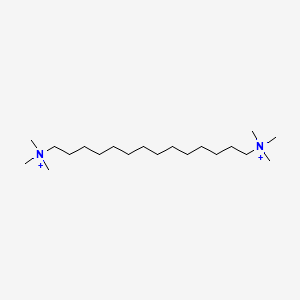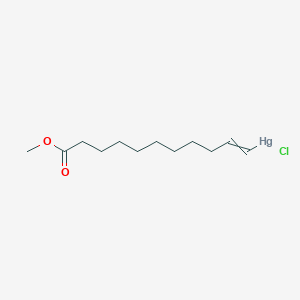
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom within an organic molecule. This compound is known for its unique structure, which includes a chloro group, a methoxy group, and an oxo group attached to an undec-1-en-1-yl chain.
准备方法
The synthesis of Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury typically involves the reaction of 11-methoxy-11-oxoundec-1-en-1-yl chloride with a mercury-containing reagent. One common method is the reaction of the chloride compound with mercuric chloride (HgCl2) in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state. Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide (HgO), while substitution reactions can produce a variety of organomercury derivatives.
科学研究应用
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology: In biological research, this compound is used to study the effects of mercury on biological systems. It helps in understanding the toxicity and bioaccumulation of mercury in living organisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of mercury-based drugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in analytical chemistry for the detection and quantification of mercury.
作用机制
The mechanism of action of Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom in the compound can form strong bonds with thiol groups (-SH) in cysteine residues of proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular functions and can result in toxic effects.
The molecular targets of this compound include enzymes involved in cellular respiration and antioxidant defense. The compound can also interfere with the function of ion channels and transporters, affecting cellular homeostasis.
相似化合物的比较
Chloro(11-methoxy-11-oxoundec-1-en-1-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain mercury, they differ in their organic moieties and chemical properties.
Methylmercury: This compound has a methyl group attached to the mercury atom. It is highly toxic and known for its bioaccumulation in aquatic food chains.
Ethylmercury: Similar to methylmercury, but with an ethyl group. It is used in some vaccines as a preservative (thiomersal).
Phenylmercury: Contains a phenyl group attached to mercury. It is used as a fungicide and antiseptic.
This compound is unique due to its longer carbon chain and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
56453-79-3 |
|---|---|
分子式 |
C12H21ClHgO2 |
分子量 |
433.34 g/mol |
IUPAC 名称 |
chloro-(11-methoxy-11-oxoundec-1-enyl)mercury |
InChI |
InChI=1S/C12H21O2.ClH.Hg/c1-3-4-5-6-7-8-9-10-11-12(13)14-2;;/h1,3H,4-11H2,2H3;1H;/q;;+1/p-1 |
InChI 键 |
AZRDZWNKYQNHAQ-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)CCCCCCCCC=C[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


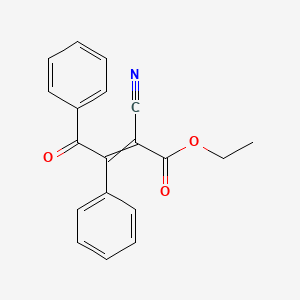
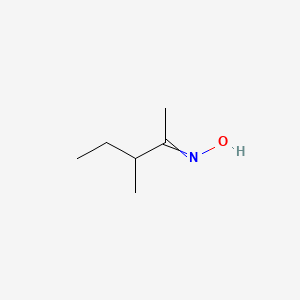

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
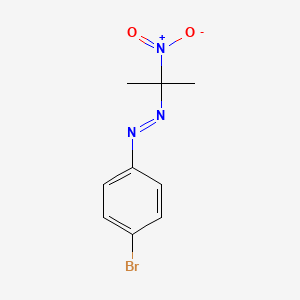
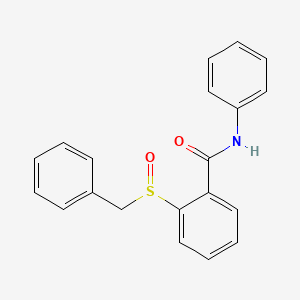
![Oxobis[(oxolan-2-yl)methoxy]phosphanium](/img/structure/B14634261.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
